3-(Acetylthio)propyl pyrimidine-5-carboxylate
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Overview
Description
3-(Acetylthio)propyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an acetylthio group at the 3-position and a carboxylate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylthio)propyl pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Acetylthio Group: The acetylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylthio)propyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The acetylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acetylthio)propyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of antiviral, anticancer, and antimicrobial agents.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Acetylthio)propyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or interact with specific receptors to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Acetylthio)propyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
3-(Acetylthio)propyl pyrimidine-6-carboxylate: Similar structure but with the carboxylate group at the 6-position.
3-(Acetylthio)propyl pyrimidine-5-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
3-(Acetylthio)propyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the acetylthio and carboxylate groups provides a unique combination of functional groups that can be exploited for various applications.
Properties
Molecular Formula |
C10H12N2O3S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-acetylsulfanylpropyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3S/c1-8(13)16-4-2-3-15-10(14)9-5-11-7-12-6-9/h5-7H,2-4H2,1H3 |
InChI Key |
DRKUVQZHBORXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCOC(=O)C1=CN=CN=C1 |
Origin of Product |
United States |
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